molecular formula C18H12FN3O2S2 B2725752 Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396856-75-9

Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2725752
CAS No.: 1396856-75-9
M. Wt: 385.43
InChI Key: HCWBJHPWAXNUIA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H12FN3O2S2 and its molecular weight is 385.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A compound related to Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exhibited significant anti-cancer activity. It demonstrated potential as a small-molecule activator of p53, which regulates cell proliferation and apoptosis, making it a candidate for further testing in colon cancer models (Kumbhare et al., 2014).

Fluorescence and Sensing Applications

Compounds with a benzimidazole/benzothiazole base have shown solvatochromic behavior with large Stokes shifts and exhibited fluorescence in aggregated states. Such properties suggest their potential use in fluorescence-based applications and as sensors for specific analytes (Suman et al., 2019).

Pharmaceutical Synthesis and Evaluation

Studies have shown the synthesis and pharmaceutical evaluation of compounds containing benzothiazole structures. These compounds were evaluated for their antimicrobial and antifungal activities, indicating their potential in developing new pharmaceutical agents (Mistry & Desai, 2006).

Antimicrobial Activity

Research on fluorine-containing benzothiazole derivatives has demonstrated promising antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010).

Future Directions

: Rakhi Yadav, Dilkhush Meena, Kavita Singh, Rajdeep Tyagi, Yogesh Yadav, and Ram Sagar. “Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.” RSC Advances, 13 (2023): 21890-21925. DOI: 10.1039/D3RA03862A.

: R. R. Raju. “Design, Synthesis, and Biological Evaluation of Novel 2-(4 …”. Russian Journal of Organic Chemistry, 55 (2019): 1007-1013. DOI: 10.1134/S1070363219050220.

: “A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4 …”. *Research

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S2/c19-11-4-3-7-14-15(11)21-18(26-14)24-10-8-22(9-10)17(23)16-20-12-5-1-2-6-13(12)25-16/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWBJHPWAXNUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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